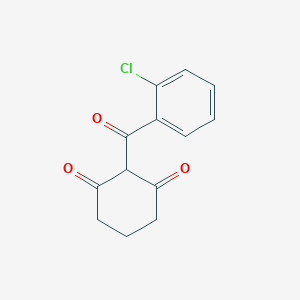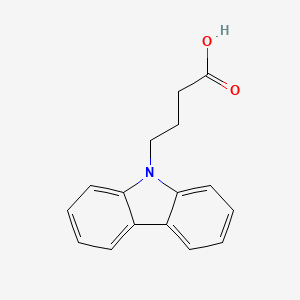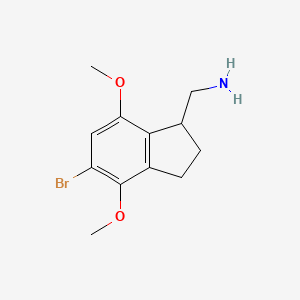
UT1KIF40Z8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sch-900875 is a selective, noncompetitive, high-affinity antagonist of the C-X-C chemokine receptor type 3 (CXCR3). This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. The molecular formula of Sch-900875 is C28H37ClN8O2, and it has a molecular weight of 553.099 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sch-900875 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the piperidine and pyrazine moieties, followed by their coupling to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of Sch-900875 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, automated systems for monitoring and control, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Sch-900875 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Scientific Research Applications
Sch-900875 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on cell signaling pathways, particularly those involving the CXCR3 receptor.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Sch-900875 exerts its effects by selectively binding to the CXCR3 receptor, a seven-transmembrane G protein-coupled chemokine receptor. This binding inhibits the receptor’s activation and subsequent signaling pathways, which are involved in the recruitment and activation of immune cells at sites of inflammation. By blocking these pathways, Sch-900875 can reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Sch-900875 include:
Sch-900875 mesylate: A salt form of Sch-900875 with similar pharmacological properties.
Other CXCR3 antagonists: Compounds such as AMG487 and NBI-74330, which also target the CXCR3 receptor but may differ in their binding affinities and pharmacokinetic profiles
Uniqueness
Sch-900875 is unique due to its high selectivity and affinity for the CXCR3 receptor, making it a valuable tool for studying the role of this receptor in various biological processes and for developing targeted therapies for inflammatory diseases .
Properties
CAS No. |
907206-98-8 |
|---|---|
Molecular Formula |
C28H37ClN8O2 |
Molecular Weight |
553.1 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C28H37ClN8O2/c1-5-22-17-36(25-19(4)32-24(15-31-25)26-33-34-28(39-26)30-6-2)18(3)16-37(22)23-11-13-35(14-12-23)27(38)20-7-9-21(29)10-8-20/h7-10,15,18,22-23H,5-6,11-14,16-17H2,1-4H3,(H,30,34)/t18-,22+/m1/s1 |
InChI Key |
MDHIGNOFHUSPMA-GCJKJVERSA-N |
Isomeric SMILES |
CC[C@H]1CN([C@@H](CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC |
Canonical SMILES |
CCC1CN(C(CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(4-chlorophenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3064235.png)




![N-[7-(4-Fluorobenzyl)-9-Hydroxy-8-Oxo-7,8-Dihydro-6h-Pyrrolo[3,4-G]quinolin-5-Yl]-N-Methylmethanesulfonamide](/img/structure/B3064269.png)

